molecular formula C14H19ClN2 B12498677 N-(2-Chlorobenzyl)quinuclidin-3-amine

N-(2-Chlorobenzyl)quinuclidin-3-amine

Cat. No.: B12498677
M. Wt: 250.77 g/mol
InChI Key: XYDUAQOXABFATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)quinuclidin-3-amine is a chemical compound with the molecular formula C14H19ClN2. It is known for its unique structure, which includes a quinuclidine ring and a 2-chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)quinuclidin-3-amine typically involves the reaction of quinuclidin-3-amine with 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)quinuclidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinuclidine ring and 2-chlorobenzyl group contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(2-Chlorobenzyl)quinuclidin-3-amine can be compared with other similar compounds, such as:

    N-(2-Bromobenzyl)quinuclidin-3-amine: Similar structure but with a bromine atom instead of chlorine.

    N-(2-Fluorobenzyl)quinuclidin-3-amine: Similar structure but with a fluorine atom instead of chlorine.

    N-(2-Methylbenzyl)quinuclidin-3-amine: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom .

Properties

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H19ClN2/c15-13-4-2-1-3-12(13)9-16-14-10-17-7-5-11(14)6-8-17/h1-4,11,14,16H,5-10H2

InChI Key

XYDUAQOXABFATD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.